5-O-Desmethyl Donepezil

Description

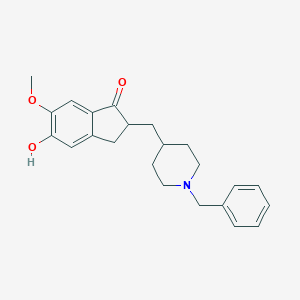

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMISVLYMKJMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467680 | |

| Record name | 5-O-Desmethyl Donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-57-2 | |

| Record name | 5-O-Desmethyl donepezil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120013-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-o-Desmethyl donepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Desmethyl Donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-DESMETHYL DONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R452SD5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-O-Desmethyl Donepezil: A Technical Guide to the Primary Metabolite of Donepezil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its efficacy lies in its ability to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive function. Upon administration, donepezil undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, 5-O-desmethyl donepezil has been identified as a significant product of this biotransformation. This technical guide provides an in-depth exploration of this compound, focusing on its formation, pharmacokinetic profile, and pharmacological activity, with a special emphasis on its interaction with the hERG potassium channel.

Metabolism of Donepezil to this compound

The biotransformation of donepezil is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP2D6 and CYP3A4 are the major isoenzymes responsible for the metabolism of donepezil.[1][2] One of the key metabolic pathways is O-demethylation, which results in the formation of this compound.[1][3] This process involves the removal of a methyl group from the 5-methoxy moiety of the indanone ring of the donepezil molecule.

The metabolic journey of donepezil doesn't stop at O-demethylation. The parent drug and its metabolites can undergo further transformations, including hydroxylation, N-oxidation, and N-dealkylation, followed by conjugation with glucuronic acid before excretion.[1][2]

Pharmacokinetics of Donepezil and its Metabolites

Understanding the pharmacokinetic profiles of donepezil and its metabolites is crucial for optimizing therapeutic strategies and ensuring patient safety. While extensive data is available for the parent drug, information specifically on the pharmacokinetic parameters of this compound is more limited.

Plasma Concentrations in Patients

A study involving patients with Alzheimer's disease on stable treatment with donepezil (10 mg q.d.) provided valuable insights into the plasma concentrations of the parent drug and its metabolites. The following table summarizes the observed plasma concentration ranges.

| Compound | Plasma Concentration Range (ng/mL) |

| Donepezil | 10 - 106 |

| This compound | 0.07 - 2.8 |

| 6-O-Desmethyl Donepezil | 1.2 - 36 |

| Donepezil-N-Oxide | 0.5 - 45.4 |

| Data from a study in 54 patients with Alzheimer's disease.[4] |

Pharmacokinetic Parameters of Donepezil

For comparative purposes, the key pharmacokinetic parameters of the parent drug, donepezil, are presented below. It is important to note that the half-life of donepezil's metabolites is reported to be similar to that of the parent drug.[5]

| Parameter | Value |

| Half-life (t½) | Approximately 70-80 hours[6][7][8] |

| Time to Peak Plasma Concentration (Tmax) | 3 to 4 hours[5] |

| Apparent Plasma Clearance (Cl/F) | 0.13 - 0.19 L/hr/kg[9] |

| Volume of Distribution (Vd/F) | 12 - 16 L/kg[9] |

| Protein Binding | Approximately 96%[9] |

Pharmacological Activity of this compound

While some metabolites of donepezil, such as 6-O-desmethyl donepezil, are known to be pharmacologically active, the activity of this compound was initially reported as unknown.[4] However, subsequent research has shed light on its specific interaction with a critical cardiac ion channel.

Inhibition of the hERG Potassium Channel

A significant finding is the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2] The hERG channel plays a crucial role in cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval, a potentially life-threatening condition. A study demonstrated that this compound inhibits the hERG channel with a half-maximal inhibitory concentration (IC50) of 1.5 μM.[2] This finding is of paramount importance for the safety assessment of donepezil, as it highlights a specific off-target effect of one of its primary metabolites.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments related to the study of donepezil and its metabolites.

In Vitro Metabolism of Donepezil in Human Liver Microsomes

This protocol outlines the procedure for studying the metabolism of donepezil using human liver microsomes (HLM), a standard in vitro model for drug metabolism studies.

Materials:

-

Donepezil

-

Human Liver Microsomes (HLM)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Dimethyl sulfoxide (DMSO)

-

Methanol (cold)

-

Centrifuge

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of donepezil in DMSO.

-

Prepare a stock solution of NADPH in water.

-

In a microcentrifuge tube, prepare the incubation mixture containing donepezil (final concentration of 50 µM) and HLM (1 mg/mL microsomal protein) in 100 mM potassium phosphate buffer (final volume of 400 µL).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding NADPH to a final concentration of 1.0 mM.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture at 12,700 rpm at 4°C for 10 minutes to precipitate the proteins.

-

Collect the supernatant and evaporate it to dryness using a speed vacuum concentrator.

-

Reconstitute the residue in 100 µL of methanol.

-

Filter the reconstituted sample through a 0.2-µm syringe filter.

-

Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the metabolites.[1]

Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

This protocol describes the whole-cell patch-clamp technique, the gold standard for assessing the inhibitory effects of compounds on ion channels like hERG.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

External and internal pipette solutions

-

Test compound (this compound)

-

Data acquisition and analysis software

Procedure:

-

Culture HEK293-hERG cells to an appropriate confluency.

-

Prepare the external and internal solutions. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal solution typically contains (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.[10][11]

-

Once a stable baseline current is established, perfuse the cell with the external solution containing the test compound (this compound) at various concentrations.

-

Record the hERG currents in the presence of the compound.

-

Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value by fitting the concentration-response data to the Hill equation.[10]

Analytical Method for Quantification in Plasma

A validated high-performance liquid chromatography (HPLC) method is essential for the accurate quantification of donepezil and its metabolites in biological matrices.

Method:

-

Extraction: Liquid-liquid extraction from plasma using a solvent mixture of n-hexane, dichloromethane, and ethyl acetate (45:40:15) after alkalinization of the sample.

-

Internal Standard: Disopyramide.

-

Chromatography: X-Terra RP8 column with a mobile phase of acetonitrile and 1% acetic acid (85:15).

-

Detection: Photometric and fluorimetric detectors in tandem to maximize sensitivity for both fluorescent (donepezil, this compound, donepezil-N-oxide) and non-fluorescent (6-O-desmethyl donepezil) compounds.[4]

Signaling Pathways

While the primary mechanism of action of donepezil is the inhibition of acetylcholinesterase, research suggests that it may also exert its effects through other signaling pathways. Studies have shown that donepezil can modulate the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is involved in neuronal survival and protection against glutamate-induced neurotoxicity.[12][13]

It is important to note that to date, there is a lack of published research specifically investigating the intracellular signaling pathways modulated by this compound. Therefore, the following diagram illustrates the known pathway for the parent drug, donepezil.

Conclusion

This compound is a primary metabolite of donepezil, formed through O-demethylation by CYP2D6 and CYP3A4 enzymes. While its plasma concentrations are lower than the parent drug, its pharmacological activity, particularly the inhibition of the hERG potassium channel, warrants careful consideration in the safety assessment of donepezil. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolism, pharmacokinetics, and pharmacological effects of this and other donepezil metabolites. Future research should focus on elucidating the full pharmacokinetic profile of this compound and exploring its potential impact on intracellular signaling pathways to gain a more comprehensive understanding of its role in the overall therapeutic and safety profile of donepezil.

References

- 1. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. go.drugbank.com [go.drugbank.com]

- 7. longdom.org [longdom.org]

- 8. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. fda.gov [fda.gov]

- 11. sophion.com [sophion.com]

- 12. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pharmacological Profile of 5-O-Desmethyl Donepezil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Desmethyl Donepezil is one of the major metabolites of Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease. While the pharmacological profile of Donepezil is well-characterized, its metabolites, including this compound, are less extensively studied. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound, with a focus on its enzyme inhibition, receptor binding, and pharmacokinetic properties. This document synthesizes available quantitative data into structured tables, details relevant experimental protocols, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), exerts its therapeutic effect by increasing the levels of acetylcholine in the brain.[1] It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, into several metabolites.[2] Among these, this compound is formed via O-demethylation.[3] Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of Donepezil's overall mechanism of action, efficacy, and safety profile. While some metabolites of Donepezil, such as 6-O-desmethyl donepezil, are known to be pharmacologically active, the activity of this compound remains largely uncharacterized in the scientific literature.[4]

Enzyme Inhibition

The primary pharmacological action of Donepezil is the inhibition of acetylcholinesterase. However, the inhibitory activity of this compound on cholinesterases has not been extensively reported.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Currently, there is a lack of specific IC50 or Ki values for the inhibition of AChE and BChE by this compound in publicly available literature. For context, Donepezil is a potent and selective inhibitor of AChE.

Other Enzyme Interactions

hERG Potassium Channel Inhibition:

A significant finding regarding the pharmacological activity of this compound is its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel is a critical aspect of cardiac safety assessment for new chemical entities, as it can lead to QT interval prolongation and potentially fatal arrhythmias.

Table 1: hERG Potassium Channel Inhibition by this compound

| Compound | Target | IC50 (µM) |

| This compound | hERG Potassium Channel | 1.5[5][6] |

Receptor Binding Profile

For context, the parent compound, Donepezil, has been studied for its effects on cholinergic receptors, which are central to its therapeutic action.

Cholinergic Receptors

-

Muscarinic Receptors: Donepezil's primary mechanism of enhancing cholinergic transmission suggests an indirect influence on muscarinic receptors.

-

Nicotinic Receptors: Studies on Donepezil have indicated potential modulatory effects on nicotinic receptors.

Further research is required to determine the specific binding affinities and functional activities of this compound at these and other relevant CNS receptors.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented. However, it is known to be a metabolite of Donepezil, which undergoes extensive hepatic metabolism.[2][3]

Donepezil is metabolized into four major metabolites, with this compound being one of them.[2]

Experimental Protocols

This section outlines the methodologies that can be employed to determine the pharmacological profile of this compound.

Enzyme Inhibition Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This colorimetric method is widely used to screen for AChE inhibitors.

-

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be quantified spectrophotometrically.

-

Procedure:

-

Prepare a solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Add varying concentrations of the test compound (this compound) to the enzyme solution and incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine, and DTNB.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Workflow for AChE Inhibition Assay

hERG Potassium Channel Assay (Patch-Clamp Electrophysiology):

This is the gold standard method for assessing the inhibitory potential of a compound on the hERG channel.

-

Principle: The whole-cell patch-clamp technique is used to measure the ionic currents flowing through the hERG channels expressed in a suitable cell line (e.g., HEK293 cells).

-

Procedure:

-

Culture cells stably expressing the hERG channel.

-

Prepare a single-cell suspension and place it in a recording chamber on an inverted microscope.

-

Using a glass micropipette, form a high-resistance seal with the cell membrane (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total current from the cell.

-

Apply a specific voltage-clamp protocol to elicit hERG currents.

-

Perfuse the cells with varying concentrations of this compound and record the corresponding changes in the hERG current.

-

Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

-

hERG Patch-Clamp Assay Workflow

Receptor Binding Assays

Radioligand Binding Assay:

This technique is used to determine the affinity of a compound for a specific receptor.

-

Principle: The assay measures the displacement of a radiolabeled ligand that is known to bind to the receptor of interest by the unlabeled test compound.

-

Procedure:

-

Prepare cell membranes or tissue homogenates containing the receptor of interest.

-

Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

-

After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Generate a competition curve and calculate the Ki value for the test compound.

-

In Vivo Pharmacokinetic Studies

Animal Pharmacokinetic Study:

This type of study is essential to understand the ADME properties of a compound in a living organism.

-

Procedure:

-

Administer a single dose of this compound to a group of laboratory animals (e.g., rats or mice) via a specific route (e.g., oral or intravenous).

-

Collect blood samples at various time points after administration.

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Signaling Pathways

The effect of this compound on intracellular signaling pathways, particularly those downstream of cholinergic receptors, is currently unknown. Given that Donepezil enhances cholinergic neurotransmission, it indirectly modulates signaling cascades involved in learning, memory, and neuronal survival. Future research should investigate whether this compound has any direct or indirect effects on these pathways.

Hypothesized Cholinergic Signaling Modulation

Conclusion and Future Directions

The pharmacological profile of this compound is an area that warrants further investigation. The only well-defined pharmacological activity to date is its inhibition of the hERG potassium channel. A significant knowledge gap exists regarding its activity at key CNS targets, including acetylcholinesterase, butyrylcholinesterase, and various neurotransmitter receptors.

Future research efforts should focus on:

-

Quantitative determination of IC50/Ki values for AChE and BChE to understand its potential contribution to the cholinergic effects of Donepezil.

-

Comprehensive receptor screening to identify any off-target activities that might contribute to the overall pharmacological or toxicological profile of Donepezil.

-

In vivo pharmacokinetic studies to determine the exposure and disposition of this compound.

-

Investigation of its effects on downstream signaling pathways to elucidate any potential modulatory roles in neuronal function.

A more complete understanding of the pharmacological profile of this compound will provide valuable insights into the complex pharmacology of Donepezil and may inform the development of future therapies for neurodegenerative diseases.

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of donepezil on hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]

Unraveling the Neurological Role of 5-O-Desmethyl Donepezil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions primarily as a reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in the synaptic cleft.[1][2] Upon administration, donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of several metabolites.[3] Among these is 5-O-desmethyl donepezil, a product of O-demethylation. While the pharmacological profile of donepezil is well-documented, the specific biological activities of its metabolites, including this compound, in neuronal cells remain a subject of limited investigation. This technical guide aims to synthesize the current knowledge on this compound, address the significant knowledge gaps, and provide a comprehensive overview of the neuroprotective effects and associated signaling pathways of its parent compound, donepezil, as a potential framework for future research.

Section 1: The Known Profile of this compound

Current scientific literature provides a sparse profile for this compound. It is recognized as a human metabolite of donepezil.[4][5] However, its specific pharmacological activity in the context of neuronal function is largely undefined and has been explicitly stated as "unknown" in studies focused on the pharmacokinetics of donepezil and its metabolites.[4][5]

One of the few characterized activities of this compound is its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, with a reported IC50 of 1.5 μM. While significant from a cardiac safety perspective, the implications of this activity for neuronal function are not well understood.

Pharmacokinetic studies in patients with Alzheimer's disease have detected this compound in plasma, though at concentrations generally lower than the parent drug and other active metabolites, such as 6-O-desmethyl donepezil and donepezil-N-oxide.[4]

Section 2: Biological Activity of Donepezil in Neuronal Cells: A Proxy for Understanding Potential Effects

Given the paucity of data on this compound, examining the well-documented neuroprotective activities of the parent compound, donepezil, offers a valuable point of reference. These effects extend beyond simple acetylcholinesterase inhibition and suggest a multi-faceted mechanism of action that could potentially be shared by its metabolites.

Donepezil has demonstrated significant neuroprotective effects against a variety of insults relevant to the pathophysiology of Alzheimer's disease, including amyloid-beta (Aβ) toxicity, glutamate-induced excitotoxicity, and oxidative stress.[1][6][7][8][9]

Quantitative Data on Donepezil's Neuroprotective Effects

The following tables summarize key quantitative data from studies investigating the neuroprotective effects of donepezil in neuronal cell models.

| Experimental Model | Insult | Donepezil Concentration | Effect | Reference |

| Rat Septal Neurons | Aβ (1-42) | 1 µM | Significant reduction in LDH efflux | [6] |

| SH-SY5Y Neuroblastoma | Okadaic Acid | 1 µM | Maximum neuroprotection | [10] |

| SH-SY5Y Neuroblastoma | Salsolinol | 5 µM | ~40% protection against toxicity | [11] |

| Rat Hippocampal CA1 Pyramidal Neurons (in vivo) | NBM Lesion | 10 mg/kg | Significant increase in firing frequency | [12][13] |

| Rat Hippocampal CA1 Pyramidal Neurons (in vivo) | NBM Lesion | 15 mg/kg | Significant increase in firing frequency | [12][13] |

Table 1: Summary of Quantitative Neuroprotective Effects of Donepezil

Signaling Pathways Modulated by Donepezil

The neuroprotective actions of donepezil are attributed to its influence on several key signaling pathways within neuronal cells. A primary non-cholinergic mechanism involves the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[9] Activation of α7nAchRs by donepezil is thought to trigger downstream signaling cascades that promote cell survival.

One such critical pathway is the PI3K-Akt signaling cascade . Evidence suggests that donepezil can activate this pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins and the promotion of cell survival.[9]

The following diagram illustrates the proposed neuroprotective signaling pathway of donepezil.

Caption: Proposed neuroprotective signaling pathway of Donepezil.

Section 3: Experimental Protocols for Assessing Neuroactivity

To characterize the biological activity of this compound in neuronal cells, a series of standard in vitro assays would be required. The following protocols provide a methodological framework for such an investigation.

Neuronal Cell Culture

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and appropriate model for initial screening of neuroprotective compounds.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded into appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allowed to adhere for 24 hours.

Neurotoxicity and Neuroprotection Assay (MTT Assay)

-

Objective: To assess the effect of this compound on cell viability and its ability to protect against a neurotoxic insult (e.g., Aβ peptides or H2O2).

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate.

-

For neuroprotection, pre-treat cells with varying concentrations of this compound for 2 hours.

-

Introduce the neurotoxic agent (e.g., 25 µM Aβ25-35) and co-incubate for 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

-

Western Blot Analysis of Signaling Pathways

-

Objective: To determine if this compound modulates key signaling proteins (e.g., Akt, p-Akt).

-

Procedure:

-

Seed SH-SY5Y cells in 6-well plates.

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies (e.g., anti-Akt, anti-phospho-Akt) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The following diagram illustrates a typical experimental workflow for evaluating a novel compound.

Caption: Experimental workflow for neuroactivity assessment.

Conclusion and Future Directions

The biological activity of this compound in neuronal cells remains a significant unknown in the pharmacology of donepezil. While its presence as a metabolite is confirmed, the lack of dedicated research into its neuroprotective or neurotoxic potential represents a critical knowledge gap. The known inhibitory action on hERG channels warrants further investigation into its effects on neuronal ion channel function.

Future research should prioritize a systematic evaluation of this compound's effects on neuronal viability, apoptosis, and key signaling pathways, such as the PI3K-Akt pathway, which is known to be modulated by the parent compound. Comparative studies with donepezil and its other active metabolites would be invaluable in elucidating the relative contribution of each compound to the overall therapeutic and side-effect profile of donepezil. Such studies will not only enhance our understanding of donepezil's complex pharmacology but may also unveil novel therapeutic possibilities for its metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of donepezil and memantine for protective effect against amyloid-beta(1-42) toxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Additive protective effects of donepezil and nicotine against salsolinol-induced cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-O-Desmethyl Donepezil: A Potential Biomarker for Donepezil Therapy in Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a centrally active acetylcholinesterase inhibitor. Its metabolism is complex, yielding several metabolites, among which 5-O-desmethyl donepezil is a notable, yet understudied, product. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound and explores its potential as a biomarker for personalizing donepezil therapy. While its pharmacological activity remains to be fully elucidated, the ability to accurately quantify this metabolite alongside the parent drug and other active metabolites opens new avenues for therapeutic drug monitoring and understanding inter-individual variability in treatment response. This document details the metabolic pathways, analytical methodologies for quantification, and the existing, albeit limited, clinical data. Furthermore, it outlines the signaling pathways influenced by donepezil and provides detailed experimental protocols to facilitate further research in this promising area. The central hypothesis is that monitoring this compound, in conjunction with other metabolic markers, could lead to more precise dose adjustments, ultimately improving therapeutic outcomes and minimizing adverse effects for patients with Alzheimer's disease.

Introduction: The Role of Donepezil and its Metabolism

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.[1] By increasing the levels of acetylcholine in the brain, donepezil can lead to modest improvements in cognitive function and global clinical state in some patients with Alzheimer's disease.[2] However, the clinical response to donepezil is highly variable, and a significant proportion of patients do not show a beneficial effect.[3] This variability can be attributed to a number of factors, including the severity of the disease, genetic predispositions, and differences in drug metabolism.

Donepezil is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4.[4][5] This process leads to the formation of several metabolites, including two that are known to be pharmacologically active: 6-O-desmethyl donepezil and donepezil-N-oxide. Another major metabolite is this compound, the product of O-demethylation at the 5-position of the indanone ring.[6] Unlike its 6-O-desmethyl counterpart, the in vivo activity of this compound is currently unknown.[6]

Donepezil Metabolism and the Formation of this compound

The biotransformation of donepezil is a multi-step process involving several enzymatic reactions. The primary pathways include O-demethylation, hydroxylation, N-oxidation, and N-dealkylation.[4] this compound is formed through the O-demethylation of the methoxy group at the 5-position of the donepezil molecule. This reaction is catalyzed by CYP enzymes, with CYP3A4 playing a significant role.

The interplay between CYP2D6 and CYP3A4 in donepezil metabolism is a key factor influencing the metabolic profile, including the formation of this compound. Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in drug clearance and metabolite concentrations.

Quantitative Data on Donepezil and its Metabolites

The plasma concentrations of donepezil and its metabolites can vary significantly among individuals. This variability underscores the potential utility of therapeutic drug monitoring to optimize treatment. The following tables summarize the available quantitative data from clinical studies.

Table 1: Pharmacokinetic Parameters of Donepezil in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | [7] |

| Bioavailability | 100% | [7] |

| Volume of Distribution (Vd) | 12 - 16 L/kg | [8] |

| Plasma Protein Binding | ~96% | [8] |

| Elimination Half-life (t½) | ~70 hours | [8] |

| Apparent Plasma Clearance (Cl/F) | 0.13 - 0.19 L/hr/kg | [8] |

Table 2: Plasma Concentrations of Donepezil and its Metabolites in Alzheimer's Disease Patients (10 mg/day dose)

| Compound | Concentration Range (ng/mL) | Reference |

| Donepezil | 10 - 106 | [6] |

| This compound | 0.07 - 2.8 | [6] |

| 6-O-Desmethyl Donepezil | 1.2 - 36 | [6] |

| Donepezil-N-Oxide | 0.5 - 45.4 | [6] |

Experimental Protocols for Quantification

Accurate and reliable quantification of donepezil and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

HPLC Method for Simultaneous Quantification

This protocol is adapted from a validated method for the simultaneous determination of donepezil, this compound, 6-O-desmethyl donepezil, and donepezil-N-oxide in human plasma.[6]

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of plasma, add an internal standard (e.g., disopyramide).

-

Alkalinize the sample with 100 µL of 1 M NaOH.

-

Add 5 mL of an extraction solvent mixture (n-hexane:dichloromethane:ethyl acetate, 45:40:15 v/v/v).

-

Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

4.1.2. Chromatographic Conditions

-

Column: X-Terra RP8 (or equivalent)

-

Mobile Phase: Acetonitrile : 1% Acetic Acid (85:15 v/v)

-

Flow Rate: 1 mL/min

-

Injection Volume: 50 µL

-

Detection: Photometric and fluorimetric detectors in tandem.

LC-MS/MS Method for Enhanced Sensitivity and Selectivity

For higher sensitivity and specificity, LC-MS/MS is the preferred method. This protocol is based on a validated method for the quantification of donepezil and 6-O-desmethyl donepezil, which can be adapted for this compound.

4.2.1. Sample Preparation (Solid-Phase Extraction)

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB) with methanol followed by water.

-

Load 500 µL of plasma (pre-treated with an internal standard) onto the cartridge.

-

Wash the cartridge with water.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

4.2.2. LC-MS/MS Conditions

-

LC Column: Waters Novapak C18 (or equivalent)

-

Mobile Phase: Acetonitrile and ammonium formate buffer (isocratic or gradient elution)

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

Signaling Pathways and Potential Mechanisms of Action

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase. However, research suggests that it may also exert its effects through other signaling pathways.

Cholinergic Signaling Pathway

By inhibiting acetylcholinesterase, donepezil increases the synaptic concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This is believed to be the main driver of its cognitive-enhancing effects.

Modulation of NMDA Receptor Signaling

Emerging evidence suggests that donepezil may also modulate N-methyl-D-aspartate (NMDA) receptor signaling, which is involved in synaptic plasticity and is implicated in the pathophysiology of Alzheimer's disease. Donepezil has been shown to protect against glutamate-induced excitotoxicity, potentially through the downregulation of NMDA receptors.

This compound as a Potential Biomarker: Current Status and Future Directions

The concept of using drug metabolites as biomarkers for therapeutic drug monitoring is well-established for many medications. In the context of donepezil therapy, the focus has primarily been on the parent drug concentration and its ratio to the active metabolite, 6-O-desmethyl donepezil.

The potential of this compound as a biomarker is currently speculative due to the following knowledge gaps:

-

Unknown Pharmacological Activity: The in vivo activity of this compound has not been determined. It is unclear whether it contributes to the therapeutic effect, has off-target effects, or is merely an inactive byproduct of metabolism.

-

Limited Pharmacokinetic Data: There is a lack of specific pharmacokinetic data for this compound, such as its half-life and clearance.

-

No Correlation Studies: To date, no published studies have specifically investigated the correlation between plasma concentrations of this compound and clinical outcomes (efficacy or adverse effects) in patients treated with donepezil.

Despite these limitations, the routine measurement of this compound alongside donepezil and other metabolites could provide a more complete picture of an individual's metabolic phenotype. This information could be particularly valuable in patients with unexpected responses to treatment or those experiencing adverse effects.

Future research should focus on:

-

Determining the in vitro and in vivo pharmacological activity of this compound.

-

Conducting comprehensive pharmacokinetic studies to characterize its disposition.

-

Performing clinical studies to investigate the correlation between this compound concentrations and therapeutic response and adverse events.

Conclusion

This compound is a significant metabolite of donepezil, the formation of which is influenced by the activity of key drug-metabolizing enzymes. While its role as a direct contributor to the therapeutic or adverse effects of donepezil remains unknown, its quantification provides a more detailed understanding of an individual's metabolic profile. The analytical methods for its measurement are well-established and robust. Although there is currently insufficient evidence to recommend the use of this compound as a standalone biomarker for donepezil therapy, its inclusion in a broader therapeutic drug monitoring panel that includes the parent drug and other active metabolites holds promise for personalizing treatment and improving outcomes for patients with Alzheimer's disease. Further research is imperative to unlock the full potential of this and other donepezil metabolites in guiding clinical practice.

References

- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]

- 3. Donepezil: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]

In-Depth Technical Guide: hERG Channel Inhibition by 5-O-Desmethyl Donepezil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive metabolism, yielding several derivatives. Among these, 5-O-desmethyl donepezil (5-ODD) has been identified as an active metabolite. A critical aspect of the safety profile of any drug and its metabolites is the potential for off-target effects, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, a condition that increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes. This technical guide provides a comprehensive overview of the current understanding of hERG channel inhibition by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of hERG Channel Inhibition

The inhibitory potential of this compound on the hERG channel has been quantified and compared with its parent compound, donepezil, and another major metabolite, 6-O-desmethyl donepezil (6-ODD). The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | IC50 (μM) for hERG Inhibition | Reference(s) |

| This compound | 1.5 | [1][2][3] |

| Donepezil | 1.3 | [1][3] |

| 6-O-Desmethyl Donepezil | 1.0 | [1][3] |

Data Interpretation: The IC50 value of 1.5 μM for this compound indicates its potential to inhibit the hERG channel.[1][2][3] This inhibitory potency is comparable to that of the parent drug, donepezil (IC50 = 1.3 μM), and the fellow metabolite, 6-O-desmethyl donepezil (IC50 = 1.0 μM).[1][3] These findings underscore the importance of considering the cardiac safety profile of donepezil's metabolites in addition to the parent compound during drug development and clinical use.

Experimental Protocols

The primary experimental technique used to assess the inhibitory effect of this compound on the hERG channel is the whole-cell patch-clamp technique .[1][3] This electrophysiological method allows for the direct measurement of ion channel currents in living cells.

Cell Line and Culture

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are a commonly used model system for these assays.[4][5]

-

Culture Conditions: Cells are typically cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., Geneticin) to maintain the expression of the hERG channel.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

This section outlines a representative protocol for assessing hERG channel inhibition by this compound.

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.[6][7]

-

Intracellular (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5.374 CaCl2, 1.75 MgCl2, 4 Na2ATP. The pH is adjusted to 7.2 with KOH.[7][8]

Recording Procedure:

-

Cell Preparation: HEK293-hERG cells are plated on glass coverslips for recording.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (≥1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves:

-

A holding potential of -80 mV.

-

A depolarizing step to a positive potential (e.g., +20 mV to +50 mV) to activate and then inactivate the hERG channels.

-

A repolarizing step to a negative potential (e.g., -50 mV) to elicit a large "tail current" as the channels recover from inactivation and pass through the open state before closing. The amplitude of this tail current is measured to quantify hERG channel activity.[7][9]

-

-

Drug Application: After obtaining a stable baseline recording of hERG currents, this compound is applied to the cell at various concentrations via a perfusion system.

-

Data Acquisition and Analysis: The hERG tail currents are recorded before and after the application of the compound. The percentage of current inhibition at each concentration is calculated and plotted to generate a concentration-response curve, from which the IC50 value is determined using the Hill equation.[1]

Visualizations

Experimental Workflow for hERG Inhibition Assay

Caption: Workflow of a whole-cell patch-clamp experiment.

Proposed Mechanism of Direct hERG Channel Block

The parent compound, donepezil, is known to inhibit hERG channels by directly binding to the open and/or inactivated states of the channel.[1][3][10] It is highly probable that this compound shares this mechanism of direct channel pore blockade.

Caption: Proposed direct block of hERG channel by 5-ODD.

Conclusion

The available data indicate that this compound is an inhibitor of the hERG potassium channel with a potency comparable to its parent drug, donepezil. This inhibition is likely mediated by a direct block of the channel pore, preferentially in the open and inactivated states. For drug development professionals, these findings highlight the necessity of evaluating the cardiac safety of major metabolites, as they can contribute significantly to the overall risk profile of a drug. Researchers and scientists are encouraged to conduct further studies to elucidate the precise molecular interactions between this compound and the hERG channel, which could inform the design of safer medications for neurodegenerative diseases.

References

- 1. fda.gov [fda.gov]

- 2. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 3. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 6. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellmicrosystems.com [cellmicrosystems.com]

- 8. scientifica.uk.com [scientifica.uk.com]

- 9. physoc.org [physoc.org]

- 10. Effects of donepezil on hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 5-O-Desmethyl Donepezil: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Desmethyl donepezil is a primary active metabolite of donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its accurate quantification in biological matrices, the development of analytical methods, and the assessment of its potential toxicological or pharmacological contributions. This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented by detailed experimental protocols and visual workflows to aid researchers in this field. While quantitative data for this specific metabolite remains limited in publicly accessible literature, this guide collates related information from studies on its parent compound, donepezil, to offer valuable insights and a framework for further investigation.

Introduction

Donepezil undergoes extensive metabolism in the body, primarily through cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to several metabolites. Among these, this compound is a significant human metabolite formed via O-demethylation. The characterization of its solubility and stability is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies, enabling a deeper understanding of its disposition and potential for accumulation. This guide serves as a technical resource, summarizing the current knowledge and providing practical methodologies for researchers.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in peer-reviewed publications. However, qualitative descriptions and information from chemical suppliers provide a foundational understanding. The following table summarizes the available qualitative solubility information. For comparative context, quantitative data for the parent compound, donepezil hydrochloride, is also included where available.

Table 1: Qualitative and Comparative Solubility Data

| Solvent/System | This compound (Qualitative) | Donepezil Hydrochloride (Quantitative) |

| Organic Solvents | ||

| Chloroform | Slightly soluble[1] | Freely soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble; may dissolve[1][3] | - |

| Ethanol | May dissolve[3] | Sparingly soluble[2] |

| Methanol | - | Freely soluble (used as a co-solvent in degradation studies)[4] |

| Ethyl Acetate | Slightly soluble (heated)[1] | Very slightly soluble[2] |

| n-Hexane | - | Insoluble[2] |

| Acetonitrile | - | Slightly soluble[2] |

| Aqueous Solvents | ||

| Water | May dissolve[3] | Freely soluble[2] |

| Glacial Acetic Acid | - | Sparingly soluble[2] |

Note: "Slightly soluble," "sparingly soluble," and "freely soluble" are qualitative terms based on USP definitions. Quantitative data for this compound is needed for a precise understanding.

Stability Profile and Degradation Pathways

Donepezil has been shown to be susceptible to degradation under alkaline, oxidative, and thermal stress conditions, while it is relatively stable under acidic and photolytic conditions[4][5][6][7][8]. The primary degradation pathways identified for donepezil include hydrolysis and oxidation. Given the structural similarity, it is plausible that this compound would exhibit a comparable stability profile. The presence of the free phenolic hydroxyl group in this compound might, however, render it more susceptible to oxidation compared to the parent drug.

Table 2: Summary of Forced Degradation Studies on Donepezil

| Stress Condition | Observations for Donepezil | Potential Implications for this compound |

| Acidic Hydrolysis (e.g., 0.1N - 1N HCl) | Generally stable, with only minor degradation observed after prolonged exposure (e.g., ~8% degradation after 48 hours in 0.1N HCl)[4][7]. | Likely to be relatively stable under acidic conditions. |

| Alkaline Hydrolysis (e.g., 0.1N - 1N NaOH) | Significant degradation is observed, with the rate increasing with the concentration of the base and temperature[4][7]. | Expected to be labile in alkaline solutions. |

| Oxidative Degradation (e.g., H₂O₂) | Susceptible to oxidation, with significant degradation observed[4][8]. | The free hydroxyl group may increase susceptibility to oxidation. |

| Thermal Degradation (e.g., 60°C) | Unstable at elevated temperatures, with significant degradation reported[4]. | Likely to be sensitive to heat. |

| Photodegradation (e.g., UV or sunlight exposure) | Generally stable when exposed to light in the solid state[4]. | May exhibit similar photostability, but testing is required. |

Experimental Protocols

The following sections provide detailed, adaptable protocols for determining the solubility and stability of this compound. These are based on established scientific guidelines, including those from the International Council for Harmonisation (ICH).

Protocol for Equilibrium Solubility Determination

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound reference standard

-

Solvents: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol, acetonitrile, DMSO.

-

Shake-flask apparatus or orbital shaker with temperature control.

-

Centrifuge.

-

Validated analytical method for quantification (e.g., HPLC-UV or LC-MS/MS).

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After each time point, withdraw an aliquot of the suspension.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Dilute the supernatant appropriately and quantify the concentration of dissolved this compound using a validated analytical method.

-

Equilibrium is confirmed when the concentration of the analyte in solution remains constant over consecutive time points.

Protocol for Stability-Indicating Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines to assess the intrinsic stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound reference standard.

-

Reagents for stress conditions: HCl, NaOH, H₂O₂.

-

Solvents for sample preparation (e.g., methanol, acetonitrile, water).

-

Temperature- and humidity-controlled chambers.

-

Photostability chamber.

-

Validated stability-indicating HPLC or UPLC method with a detector capable of ensuring peak purity (e.g., photodiode array detector).

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1N HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Treat the drug solution with 0.1N NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 60°C) for a defined period.

-

Photodegradation: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At specified time intervals, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating analytical method.

-

Data Evaluation:

-

Determine the percentage of remaining this compound.

-

Assess peak purity to ensure the analyte peak is not co-eluting with any degradation products.

-

Identify and characterize any significant degradation products, if possible, using techniques like LC-MS.

-

Visualizations

Donepezil Metabolic Pathway

The following diagram illustrates the metabolic conversion of donepezil to its 5-O-desmethyl metabolite.

Caption: Metabolic pathway of Donepezil to this compound.

Experimental Workflow for Solubility Determination

This workflow outlines the key steps in determining the equilibrium solubility of the compound.

Caption: Workflow for equilibrium solubility determination.

Experimental Workflow for Forced Degradation Study

This diagram details the process of conducting a forced degradation study to assess stability.

Caption: Workflow for a forced degradation stability study.

Conclusion

The solubility and stability of this compound are crucial parameters that influence its behavior in biological systems and analytical settings. While direct quantitative data remains scarce, the information available for the parent drug, donepezil, provides a valuable starting point for predicting its physicochemical properties. The experimental protocols and workflows presented in this guide offer a robust framework for researchers to generate the specific data required for their studies. Further research to definitively quantify the solubility and stability of this compound is warranted to enhance our understanding of this important metabolite.

References

- 1. This compound | 120013-57-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound-d5 I CAS#: 1189929-21-2 I deuterium labeled this compound I InvivoChem [invivochem.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. iajps.com [iajps.com]

Procuring and Characterizing 5-O-Desmethyl Donepezil Analytical Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the procurement and characterization of 5-O-Desmethyl Donepezil analytical standards. This compound is a primary metabolite of Donepezil, a widely used medication for the treatment of Alzheimer's disease. As such, high-purity analytical standards are crucial for various research and development activities, including pharmacokinetic studies, metabolism profiling, and quality control of pharmaceutical preparations.

Procurement of this compound Analytical Standards

The procurement of a reliable analytical standard is the foundational step for any accurate scientific investigation. Several reputable suppliers specialize in the provision of pharmaceutical reference standards.

Key Suppliers:

-

LGC Standards

-

MedChemExpress

-

Simson Pharma Limited

-

Amzeal Research

-

Veeprho

-

ChemicalBook

When selecting a supplier, it is imperative to request a Certificate of Analysis (CoA). The CoA is a critical document that provides detailed information about the identity, purity, and quality of the analytical standard.

Procurement Workflow:

The process of procuring an analytical standard typically follows a standardized workflow, from initial supplier identification to the final qualification of the standard for use in the laboratory.

Data Presentation of a Typical Analytical Standard

The quantitative data for a this compound analytical standard is summarized in the Certificate of Analysis. Below is a table representing typical data that should be expected.

| Parameter | Typical Specification |

| Chemical Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one |

| CAS Number | 120013-57-2 |

| Molecular Formula | C₂₃H₂₇NO₃ |

| Molecular Weight | 365.47 g/mol |

| Purity (by HPLC) | >95%[1] |

| Format | Neat Solid |

| Storage Conditions | -20°C[1] |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol, DMSO |

Experimental Protocols for Characterization

Upon receipt, it is good laboratory practice to perform in-house verification of the analytical standard. The following are representative experimental protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established procedures for the analysis of Donepezil and its metabolites in biological matrices.

Instrumentation:

-

HPLC system with UV or PDA detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer) in a gradient or isocratic elution. A typical starting point could be a ratio of 30:70 (v/v) Acetonitrile:Buffer. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 268 nm or 271 nm |

| Injection Volume | 10 µL |

Standard Preparation:

-

Accurately weigh a small amount of the this compound analytical standard.

-

Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare working standards at appropriate concentrations for analysis.

-

Filter the final solutions through a 0.45 µm syringe filter before injection.

Analytical Quality Control Workflow:

The following diagram illustrates a typical workflow for the quality control analysis of the procured analytical standard.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and structure of the analytical standard.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

Typical MS Parameters:

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full Scan and Product Ion Scan (for fragmentation analysis) |

| Expected [M+H]⁺ | m/z 366.2 |

| Key Fragmentation Ions | Fragmentation of the parent ion can provide structural information. For instance, cleavage of the benzylic C-N bond is a common fragmentation pathway for such molecules. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While detailed ¹H and ¹³C NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its chemical structure and comparison to Donepezil. NMR is the most definitive method for structural confirmation.

Sample Preparation:

-

Dissolve an appropriate amount of the standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Expected ¹H NMR Features:

-

Signals in the aromatic region corresponding to the protons on the indanone and benzyl rings.

-

A singlet for the methoxy group protons.

-

A singlet for the hydroxyl proton.

-

Aliphatic signals for the piperidine and indanone methylene and methine protons.

Expected ¹³C NMR Features:

-

A signal for the carbonyl carbon of the indanone.

-

Signals for the aromatic carbons.

-

A signal for the methoxy carbon.

-

Signals for the aliphatic carbons of the piperidine and indanone moieties.

Synthesis of this compound

Detailed, publicly available protocols for the chemical synthesis of this compound are scarce, as it is primarily a metabolite. However, a plausible synthetic route would involve the selective demethylation of Donepezil.

Potential Synthetic Pathway:

The synthesis of this compound would likely start from Donepezil. A key step would be the selective O-demethylation of the methoxy group at the 5-position of the indanone ring. This is a common transformation in medicinal chemistry.

Reagents for Demethylation:

Reagents commonly used for the selective demethylation of aryl methyl ethers include:

-

Boron tribromide (BBr₃)

-

Lewis acids in the presence of a nucleophile (e.g., AlCl₃ with ethanethiol)

-

Strong protic acids such as HBr

The reaction conditions would need to be carefully optimized to achieve selective demethylation at the 5-position without affecting other functional groups in the molecule. Following the reaction, purification would likely be carried out using column chromatography.

Conclusion

The procurement and proper characterization of this compound analytical standards are fundamental to the integrity of research and development in the pharmaceutical sciences. This guide provides a framework for sourcing high-quality standards, presenting their key data, and outlining the experimental protocols for their verification. By following these guidelines, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their analytical results.

References

Commercial Availability and Research Applications of 5-O-Desmethyl Donepezil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 5-O-Desmethyl Donepezil, a key metabolite of the Alzheimer's disease drug, Donepezil. It is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed information on sourcing the compound, its known biological activities, and relevant experimental protocols.

Introduction

This compound (CAS No. 120013-57-2) is a primary metabolite of Donepezil, formed by the O-demethylation of the parent compound.[1][2] While Donepezil is a well-established acetylcholinesterase inhibitor, its metabolites are also of significant interest to the scientific community for their potential biological activities and as reference standards in pharmacokinetic and metabolic studies.[3][4] This guide focuses on the commercial availability of this compound for research purposes and provides technical information to facilitate its use in a laboratory setting.

Commercial Availability

This compound is available from a number of specialized chemical suppliers that provide reference standards and research compounds. The following table summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| LGC Standards | This compound | 120013-57-2 | >95% (HPLC)[5] | 2.5 mg, 5 mg, 25 mg[5] |

| Simson Pharma Limited | This compound | 120013-57-2 | Not specified; Certificate of Analysis provided[6] | Inquire for details[6] |

| MedChemExpress | This compound | 120013-57-2 | Not specified; Certificate of Analysis provided | 50 mg, 100 mg, 250 mg[7] |

| Veeprho | Donepezil 5-O-Desmethyl Impurity | 120013-57-2 | Not specified | Inquire for details[8] |

| ChemicalBook | This compound | 120013-57-2 | Not specified | Inquire for details from listed suppliers[1] |

Biological Activity and Mechanism of Action

Research has shown that this compound is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with a reported IC50 of 1.5 μM.[7][9] The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval, a known risk factor for cardiac arrhythmias.[10][11] Therefore, understanding the interaction of Donepezil and its metabolites with the hERG channel is of significant importance in safety pharmacology.

Signaling Pathway: hERG Channel Inhibition

The following diagram illustrates the inhibitory effect of this compound on the hERG potassium channel, which is located in the cell membrane of cardiomyocytes.

Experimental Protocols

The following are detailed methodologies for key experiments that can be performed to investigate the effects of this compound.

Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

This protocol is based on the methodology described for studying the effects of Donepezil and its metabolites on hERG channels.[9]

Objective: To measure the inhibitory effect of this compound on hERG potassium currents in a mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells).

Materials:

-

HEK-293 cells stably expressing hERG channels

-

This compound stock solution (e.g., 10 mM in DMSO)

-

External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell Preparation: Culture HEK-293 cells expressing hERG channels under standard conditions. For experiments, plate the cells on glass coverslips at a suitable density to allow for the selection of single, healthy cells.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

-

Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Current Recording:

-

Hold the membrane potential at -80 mV.

-

To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1 second, followed by a repolarizing pulse to -50 mV for 2 seconds.

-

Record the tail current at -50 mV, which represents the hERG current.

-

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

-